molecular formula C21H16FN5O3 B3010613 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 941990-35-8

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B3010613
CAS RN: 941990-35-8
M. Wt: 405.389
InChI Key: DBZQGIKVRVFINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential anticonvulsant activity. These compounds have been studied for their ability to prevent seizures in various animal models of epilepsy. The structure of the compound suggests that it may interact with biological targets such as voltage-gated sodium channels, which are implicated in the generation and propagation of epileptic seizures.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2-aryl-2-(pyridin-2-yl)acetamides, which share a similar core structure to the compound , were synthesized and evaluated for their anticonvulsant properties . These compounds were derived from Disopyramide, a known sodium channel blocker, suggesting that the synthesis of such compounds involves modifications of existing pharmacophores to enhance their safety and efficacy.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the reaction of 2-acetoacetamidopyridines with phosgene led to the formation of novel pyrido[1,2-a]pyrimidin-4-ones, which were structurally elucidated through elemental analyses and spectroscopic methods such as UV, IR, PMR, and X-ray crystallography . These methods are crucial for confirming the identity and purity of synthesized compounds and for understanding their structural features that may contribute to biological activity.

Chemical Reactions Analysis

The chemical reactivity of compounds within this class can be complex. For instance, attempts to react 2-acetoacetamidopyridines with chloroformates resulted in unexpected outcomes, such as the elimination of the acetoacetyl group and the formation of carbamate derivatives . This highlights the importance of understanding the chemical behavior of these compounds to optimize reaction conditions and achieve the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are likely to influence their pharmacokinetic and pharmacodynamic profiles. While the specific properties of "this compound" are not detailed in the provided papers, related compounds have been shown to possess good therapeutic indices, balancing anticonvulsant activity with motor impairment . The physical properties such as solubility, stability, and lipophilicity, along with chemical properties like pKa and reactivity, are critical factors in the development of new therapeutic agents.

Scientific Research Applications

Radiosynthesis for Imaging

  • PET Imaging: A study by Dollé et al. (2008) explored the synthesis of radioligands for PET imaging, focusing on compounds structurally similar to the one . They developed novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for selective imaging of the translocator protein (18 kDa) using PET, highlighting the potential of similar compounds in diagnostic imaging (Dollé et al., 2008).

Biological Evaluation for Neurodegenerative Disorders

  • Peripheral Benzodiazepine Receptors: Fookes et al. (2008) synthesized and evaluated derivatives, including 2-phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamides, for their affinity and selectivity towards peripheral benzodiazepine receptors. These findings suggest the potential role of similar compounds in studying neurodegenerative disorders (Fookes et al., 2008).

Antitumor Activities

  • Selective Antitumor Activity: Xiong Jing (2011) conducted a study on compounds with structures analogous to the compound , demonstrating selective antitumor activities. This suggests a potential area of research for similar compounds in oncology (Xiong Jing, 2011).

Vasopressin Receptor Imaging

  • Vasopressin V1B Receptor Radioligand: A study by Koga et al. (2016) on a related pyridopyrimidin-4-one derivative revealed its utility as a radioligand for the vasopressin V1B receptor, indicating the possible application of similar compounds in neuropharmacology (Koga et al., 2016).

Antimicrobial and Anti-proliferative Activities

  • Antimicrobial and Antitumor Evaluation: Fahim et al. (2021) explored the synthesis and evaluation of compounds including 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide for antimicrobial and antitumor activities. This suggests potential research applications of similar compounds in microbiology and oncology (Fahim et al., 2021).

Translocator Protein Ligands

  • Neuroinflammation PET Imaging: Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, as potential ligands for the translocator protein 18 kDa. These compounds were evaluated for their use in PET imaging of neuroinflammation (Damont et al., 2015).

properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3/c22-15-4-1-2-5-16(15)25-18(28)13-26-17-6-3-9-24-19(17)20(29)27(21(26)30)12-14-7-10-23-11-8-14/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZQGIKVRVFINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.